Sodium 4-(cyanomethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula and a molecular weight of approximately 203.19 g/mol. This compound is notable for its sulfonate group, which imparts unique chemical properties and reactivity, making it valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry.
Sodium 4-(cyanomethyl)benzene-1-sulfinate can be synthesized through several methods, primarily involving the sulfonylation of aromatic compounds. The compound can be obtained commercially from chemical suppliers or synthesized in laboratory settings using established chemical reactions.
This compound falls under the category of sodium sulfinates, which are characterized by the presence of a sulfonyl group () attached to an aromatic ring. Sodium 4-(cyanomethyl)benzene-1-sulfinate is specifically classified as an organosulfur compound due to the presence of sulfur in its structure.
The synthesis of sodium 4-(cyanomethyl)benzene-1-sulfinate typically involves the reaction of a corresponding sulfonyl chloride with sodium cyanide. This method allows for the introduction of both the sulfonate and cyanomethyl groups onto the aromatic ring.
The molecular structure of sodium 4-(cyanomethyl)benzene-1-sulfinate can be described as follows:
C1=CC(=CC=C1CC#N)S(=O)[O-].[Na+]
These structural features contribute to its chemical reactivity and potential applications.
Sodium 4-(cyanomethyl)benzene-1-sulfinate participates in various chemical reactions, including:
The mechanism of action for sodium 4-(cyanomethyl)benzene-1-sulfinate primarily involves its role as a sulfonylating agent. It transfers its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process may involve:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline solid |
Property | Value |
---|---|
pH | Neutral |
Stability | Stable under standard conditions |
Reactivity | Reacts with nucleophiles |
These properties highlight its utility in various chemical contexts.
Sodium 4-(cyanomethyl)benzene-1-sulfinate has diverse applications across several fields:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9